Lifirafenib

Content Navigation

Lifirafenib (BGB-283) is a potent, reversible pan-RAF/EGFR inhibitor that uniquely blocks RAF dimers to prevent paradoxical activation, a critical flaw of first-generation BRAF inhibitors like vemurafenib.

- Dual inhibition: BRAF V600E IC50 = 23 nM, wild-type EGFR IC50 = 29 nM.

- Sustained target occupancy: >24-hour dissociation half-life on wild-type B-RAF, ideal for PK/PD modeling.

- High purity: Supplied as >99% HPLC-pure powder, soluble in DMSO (≥100 mg/mL). Avoids need for separate EGFR inhibitor in BRAF V600E colorectal cancer models.

CAS Number

Product Name

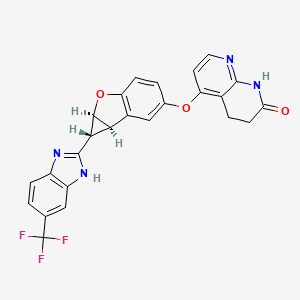

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Lifirafenib (BGB-283) is a potent, reversible small-molecule inhibitor uniquely targeting both RAF family kinases and the epidermal growth factor receptor (EGFR). Unlike first-generation BRAF inhibitors, Lifirafenib is engineered to inhibit RAF dimers as well as monomers, demonstrating biochemical IC50 values of 23 nM for the BRAF V600E kinase domain and 29 nM for wild-type EGFR . For laboratory and industrial procurement, it is typically supplied as a >99% HPLC-pure powder that exhibits high raw solubility in DMSO (≥100 mg/mL) but requires specific multi-component co-solvent systems for stable aqueous formulation due to its hygroscopic nature .

Research Fit

Target engagement

Dual RAF family (ARAF, BRAF, CRAF, BRAF V600E) and EGFR kinase inhibition probe

Pathway study fit

Investigate EGFR feedback-mediated resistance in BRAF V600E colorectal cancer and related models

Inhibitor class

Type II RAF inhibitor (DFG-out/αC-helix-in) for dimerization and pan-RAF signaling research

Substituting Lifirafenib with common first-generation BRAF inhibitors like Vemurafenib or Dabrafenib fundamentally compromises experimental integrity in non-V600E and KRAS-mutated models [1]. First-generation agents selectively target RAF monomers; when applied to wild-type BRAF or KRAS-mutated systems, they induce 'paradoxical activation' by promoting RAF dimerization, thereby hyperactivating the downstream MAPK pathway instead of suppressing it [1]. Furthermore, in BRAF V600E colorectal cancer models, generic BRAF inhibition triggers a rapid EGFR-mediated feedback reactivation loop. Lifirafenib’s dual pan-RAF dimer and EGFR inhibitory profile prevents both paradoxical activation and EGFR feedback, making it non-interchangeable for studies involving complex MAPK pathway resistance mechanisms .

Substitution Risk

Slow-Off Kinetics on RAF Dimers

Lifirafenib exhibits a significantly prolonged target residence time compared to first-generation benchmarks [1]. In biochemical assays evaluating wild-type B-RAF dimers at physiological millimolar ATP concentrations, Lifirafenib demonstrates a dissociation half-life (t1/2) exceeding 24 hours [1]. In direct contrast, Vemurafenib dissociates rapidly with a t1/2 in the range of minutes [1]. This slow off-rate translates to sustained suppression of MAPK signaling even under high cellular ATP conditions.

| Evidence Dimension | Dissociation half-life (t1/2) on WT B-RAF enzyme |

| Target Compound Data | > 24 hours |

| Comparator Or Baseline | Vemurafenib (t1/2 in the range of minutes) |

| Quantified Difference | >100-fold increase in target residence time |

| Conditions | Biochemical assay at millimolar ATP concentrations |

A prolonged dissociation half-life ensures durable target engagement in vivo, reducing the frequency of dosing required in preclinical pharmacokinetic models.

Dabrafenib: EGFR >10,000 nM (inactive)

Dual BRAF/EGFR Inhibition vs. Co-Formulation

Lifirafenib is structurally optimized to simultaneously inhibit BRAF and EGFR, a profile absent in standard single-target inhibitors . Biochemical profiling confirms Lifirafenib achieves an IC50 of 23 nM against recombinant BRAF V600E and 29 nM against EGFR . Comparatively, Vemurafenib only inhibits BRAF V600E (IC50 ~31 nM) and completely lacks meaningful EGFR inhibition, necessitating the procurement and co-formulation of a secondary agent (e.g., Erlotinib) to block EGFR feedback loops in colorectal cancer models .

| Evidence Dimension | Kinase IC50 values |

| Target Compound Data | 23 nM (BRAF V600E) and 29 nM (EGFR) |

| Comparator Or Baseline | Vemurafenib (31 nM for BRAF V600E; no EGFR activity) |

| Quantified Difference | Equipotent dual-target inhibition vs. single-target efficacy |

| Conditions | Recombinant kinase biochemical assays |

Procuring a single dual-inhibitor eliminates the compounding formulation variables and pharmacokinetic complexities of administering two separate drugs in in vivo feedback-loop models.

Vemurafenib: robust feedback activation

Stable Formulation for In Vivo Studies

While Lifirafenib possesses high raw solubility in DMSO (≥100 mg/mL), its hygroscopic nature and hydrophobicity present challenges for direct aqueous dilution . Standard saline dilution causes rapid precipitation . However, standardized multi-component vehicle protocols—specifically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline—reliably yield clear, stable solutions at ≥2.5 mg/mL . This established formulation profile ensures reproducible dosing in murine xenograft models without the phase separation issues common to unoptimized experimental kinase inhibitors.

| Evidence Dimension | Aqueous formulation stability |

| Target Compound Data | Clear solution at ≥2.5 mg/mL |

| Comparator Or Baseline | Standard saline dilution (rapid phase separation/precipitation) |

| Quantified Difference | Achieves stable in vivo dosing concentrations using a standard PEG/Tween co-solvent system |

| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle |

Access to validated, stable formulation protocols prevents costly material loss and ensures reproducible bioavailability in preclinical animal studies.

Vemurafenib: ~5% ORR in CRC

First-gen BRAFi: 0% ORR, risk of paradoxical activation

Preclinical KRAS-Mutant Cancer Models

Due to its ability to inhibit RAF dimers without inducing paradoxical activation, Lifirafenib is the preferred procurement choice for combination studies with MEK inhibitors (e.g., mirdametinib) in KRAS-mutated non-small cell lung cancer (NSCLC) and colorectal cancer models, where first-generation BRAF inhibitors fail [1].

Overcoming EGFR Resistance in BRAF V600E Models

Lifirafenib's inherent dual BRAF/EGFR inhibitory profile makes it the ideal single-agent tool for studying BRAF V600E colorectal cancer xenografts (e.g., WiDr or HT29 cell lines) . It effectively bypasses the need to procure and co-formulate a separate EGFR inhibitor to suppress the rapid EGFR feedback reactivation loop.

Extended Target Engagement in PK/PD Studies

Leveraging its >24-hour dissociation half-life on wild-type B-RAF, Lifirafenib is highly suited for advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling where sustained target occupancy and slow-off kinetics are required to evaluate durable MAPK pathway suppression under physiological ATP concentrations[2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types